5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-(2-fluoroanilino)-3-phenyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c16-11-8-4-5-9-12(11)17-13-14(19)18(15(20)21-13)10-6-2-1-3-7-10/h1-9,13,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLABGAVEJXXTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-fluoroaniline with phenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate then undergoes cyclization in the presence of a suitable base, such as sodium hydroxide, to yield the desired thiazolidine-2,4-dione compound. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or methanol, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the carbonyl groups or the thiazolidine ring, leading to the formation of corresponding alcohols or reduced thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and reduced thiazolidine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an anti-inflammatory and anticancer agent . Its mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Additionally, it may induce apoptosis in cancer cells through modulation of specific signaling pathways .
Antimicrobial and Antifungal Activities
Research indicates that 5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione exhibits promising antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. In vitro studies demonstrated that derivatives of thiazolidine-2,4-dione possess significant antiradical properties, which could be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
Case Study 1: Antimicrobial Activity
A study conducted on various thiazolidine derivatives highlighted that 5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance its efficacy .
Case Study 2: Antioxidant Evaluation
In another investigation assessing the antioxidant potential of synthesized compounds based on thiazolidine derivatives, it was found that those containing the thiazolidine ring displayed superior radical scavenging abilities compared to traditional antioxidants. The study utilized multiple assays to quantify the antioxidant capacity .
Mechanism of Action
The mechanism of action of 5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity could be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Thiazolidinedione Derivatives
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of TZDs are heavily influenced by substituents at positions 3 and 5. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Position: The 2-fluorophenylamino group in the target compound introduces steric and electronic effects distinct from benzylidene derivatives (e.g., 4-fluorobenzylidene in Compound VI).
- Halogen Effects : Chlorine (Compound ) and bromine (Compound ) substituents improve lipophilicity but may reduce metabolic stability compared to fluorine.
- Amino vs. Benzylidene: The amino group at position 5 (target compound) allows hydrogen bonding, whereas benzylidene derivatives rely on hydrophobic interactions .
Physicochemical and Pharmacokinetic Profiles
- Solubility: Amino-substituted TZDs (e.g., target compound) exhibit higher aqueous solubility than benzylidene derivatives due to hydrogen bonding .
- Metabolic Stability : Fluorine in the 2-position reduces oxidative metabolism compared to methyl or chlorine substituents .
Biological Activity
5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antioxidant research. This compound belongs to a class of thiazolidine-2,4-diones known for various pharmacological effects, including anti-inflammatory, analgesic, and antidiabetic properties. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
The synthesis typically involves the condensation of appropriate aromatic amines with thiazolidine-2,4-dione derivatives. Various synthetic routes have been explored to optimize yield and biological activity.
Antioxidant Activity
Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant antioxidant properties. The antioxidant activity is often assessed using assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). For instance, studies have shown that modifications to the thiazolidine core can enhance antioxidant efficacy significantly:
| Compound | EC50 (mg/mL) | Assay Type |
|---|---|---|
| 7e | 0.0138 ± 0.0029 | DPPH Radical Scavenging |
| 7k | 0.0153 ± 0.0010 | FRAP |
These results suggest that the presence of electron-donating groups significantly influences the antioxidant capacity of these compounds .
Anticancer Activity
5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione has been evaluated for its anticancer potential against various cancer cell lines. Notably, it has shown inhibitory effects on the vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis. In vitro studies demonstrated significant cytotoxicity against colorectal (HT-29), lung (A-549), and colon (HCT-116) cancer cells:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 12.5 | VEGFR-2 Inhibition |
| A-549 | 15.0 | Induction of Apoptosis |
| HCT-116 | 10.0 | Cell Cycle Arrest |
The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ring enhance activity through improved binding affinity to target receptors .
Anti-inflammatory and Analgesic Effects
Thiazolidine derivatives are also known for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a significant role in inflammation pathways. Compounds similar to 5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione have demonstrated significant COX inhibition in various models:
| Compound | COX Inhibition (%) | Model Used |
|---|---|---|
| Compound A | 75% | In vitro COX assay |
| Compound B | 82% | Carrageenan-induced paw edema model |
These findings suggest a promising avenue for developing new anti-inflammatory agents based on thiazolidine scaffolds .
Case Studies
- Antioxidant Efficacy : A study evaluated several thiazolidine derivatives for their ability to scavenge free radicals and found that compounds with fluorinated phenyl groups exhibited superior activity compared to their non-fluorinated counterparts.
- Cytotoxicity in Cancer Models : Another investigation focused on the effects of thiazolidine derivatives on various cancer cell lines and reported that specific substitutions on the thiazolidine ring significantly enhanced cytotoxic effects through apoptosis induction.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione?
- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. A general approach involves refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF-acetic acid solvent system (2–3 hours at 90–100°C). Post-reaction, the product is purified via recrystallization from DMF-ethanol mixtures . Key variables include stoichiometric ratios of oxocompounds (e.g., 0.03 mol) and sodium acetate (0.02 mol) to ensure high yields.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1735 cm⁻¹ and aromatic C-H stretches at ~3055 cm⁻¹. Thiazolidine-dione rings exhibit CS stretches near 690 cm⁻¹ .
- NMR : Use NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and fluorophenyl substituents. NMR confirms carbonyl carbons (δ 163–173 ppm) and thiazolidine-dione ring carbons .
- X-ray Crystallography : For structural validation, single-crystal X-ray diffraction (R factor < 0.06) resolves bond lengths and dihedral angles, critical for confirming stereochemistry .
Advanced Research Questions
Q. How do substituents on the phenyl or fluorophenyl groups influence the compound’s biological activity or physicochemical properties?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups. Assess bioactivity via enzyme inhibition assays (e.g., PPAR-γ for antidiabetic activity).
- Computational Modeling : Use DFT calculations to correlate substituent effects with electronic properties (e.g., HOMO-LUMO gaps). For example, fluorophenyl groups enhance metabolic stability via reduced CYP450 interactions .
- Thermal Analysis : DSC/TGA reveals stability variations; fluorinated derivatives often show higher melting points due to increased crystallinity .
Q. How can researchers resolve contradictions in spectral data or bioactivity results across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, reflux time) to minimize batch-to-batch variability.
- Multi-Technique Validation : Cross-validate NMR assignments with HSQC/HMBC experiments. For bioactivity discrepancies, use orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Meta-Analysis : Compare datasets from structurally similar compounds (e.g., 5-ethylidene-thiazolidine-2,4-diones) to identify trends in substituent-activity relationships .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer :
- Abiotic Degradation : Simulate hydrolysis/photolysis under controlled pH/UV conditions. Monitor degradation products via LC-MS/MS .
- Biotic Studies : Use soil microcosms to assess microbial degradation rates. Measure half-lives (t₁/₂) under aerobic/anaerobic conditions.
- Ecotoxicity : Test acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines. Correlate results with LogP values to predict bioaccumulation .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
